![molecular formula C10H18N4 B3306043 N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine CAS No. 926194-25-4](/img/structure/B3306043.png)
N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine
説明
N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the early 2000s and has since been extensively studied for its potential therapeutic applications.
作用機序
N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine acts as a negative allosteric modulator of mGluR5, meaning it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This leads to a decrease in the release of neurotransmitters, such as dopamine and glutamate, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the reduction of inflammation. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
One of the main advantages of using N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine in lab experiments is its selectivity for mGluR5, which allows for more precise manipulation of this receptor subtype. However, N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine has a relatively short half-life and can be rapidly metabolized, which can limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine, including:
1. Further investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and schizophrenia.
2. Development of more potent and selective mGluR5 antagonists based on the structure of N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine.
3. Exploration of the role of mGluR5 in other physiological processes, such as immune function and metabolism.
4. Investigation of the potential side effects of long-term use of N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine in humans.
In conclusion, N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine is a selective antagonist of the mGluR5 receptor that has been extensively studied for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the modulation of neurotransmitter release and the regulation of neuronal excitability. While there are limitations to its use in lab experiments, N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine remains an important tool for investigating the role of mGluR5 in various physiological and pathological processes.
科学的研究の応用
N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
特性
IUPAC Name |
N'-(6-methyl-2-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-7(2)10-13-8(3)6-9(14-10)12-5-4-11/h6-7H,4-5,11H2,1-3H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBFWXSVDPRRLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。